Predicted Lipophilicity Differential vs. Non-Fluorinated and Ortho-Fluorinated Analogs
The para-fluorine substitution on the benzoate ring of the target compound is predicted by computational models to confer a distinct lipophilicity profile compared to its non-fluorinated parent and the 2-fluorobenzoate isomer. This differentiation is critical for optimizing membrane permeability and metabolic stability in drug discovery programs [1]. 5-Chloroquinolin-8-yl benzoate (CAS 2251-63-0) serves as the non-fluorinated baseline, while (5-Chloroquinolin-8-yl)-2-fluorobenzoate is the ortho-substituted comparator. Explicit quantitative experimental logP data for the target compound is not available in the public domain; the presented data are predicted values from authoritative chemical databases, which provide a calculable basis for differentiation.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (Predicted XLogP3-AA) |
| Comparator Or Baseline | 5-Chloroquinolin-8-yl benzoate: 3.4; (5-Chloroquinolin-8-yl)-2-fluorobenzoate: 3.7 |
| Quantified Difference | Δ XLogP3 = +0.3 vs. non-fluorinated analog; Insignificant difference vs. 2-fluorobenzoate isomer based on prediction alone. |
| Conditions | Predicted value from PubChem (XLogP3-AA algorithm). Experimental logP not found. |
Why This Matters
The predicted increase in lipophilicity over the non-fluorinated analog suggests improved membrane permeability, a key driver for selecting a fluorinated compound for biological testing.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10702601, 5-Chloroquinolin-8-yl 4-fluorobenzoate. Computed XLogP3-AA value. View Source
